2-Bromo-3-methylbenzoic acid
CAS No.: 53663-39-1
Cat. No.: VC2002216
Molecular Formula: C8H7BrO2
Molecular Weight: 215.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53663-39-1 |
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Molecular Formula | C8H7BrO2 |
Molecular Weight | 215.04 g/mol |
IUPAC Name | 2-bromo-3-methylbenzoic acid |
Standard InChI | InChI=1S/C8H7BrO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11) |
Standard InChI Key | LSRTWJCYIWGKCQ-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C(=O)O)Br |
Canonical SMILES | CC1=C(C(=CC=C1)C(=O)O)Br |
Introduction
Basic Information and Properties
Chemical Identity
2-Bromo-3-methylbenzoic acid is an aromatic compound with a bromine atom at position 2 and a methyl group at position 3 of the benzoic acid structure. Its chemical formula is C₈H₇BrO₂, with a molecular weight of 215.04 g/mol . It is registered with CAS number 53663-39-1 . The compound is also known by several synonyms including 2-Bromo-m-toluic acid, 3-methyl-2-bromobenzoic acid, and 2-bromo-3-carboxytoluene .
Physical Properties
2-Bromo-3-methylbenzoic acid typically appears as an off-white powder or crystalline solid . Its key physical properties are summarized in Table 1:
Structural Characteristics
The compound features a benzoic acid framework with strategic substitutions that influence its reactivity. The bromine atom at the ortho position relative to the carboxylic acid group creates a reactive site for various transformations, while the methyl group at the meta position provides opportunities for further functionalization . The structural characteristics can be represented by the following identifiers:
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IUPAC Name: 2-bromo-3-methylbenzoic acid
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InChI: InChI=1S/C8H7BrO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11)
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InChIKey: LSRTWJCYIWGKCQ-UHFFFAOYSA-N
Synthesis Methods
Von-Richter Reaction Pathway
One established method for synthesizing 2-Bromo-3-methylbenzoic acid involves the Von-Richter reaction. In this approach, 2-bromo-4-nitrotoluene serves as an intermediate. The synthesis pathway begins with bromination of p-nitrotoluene in the presence of iron powder, followed by a series of transformations to yield the final product . This reaction represents an important example of carboxylation of aryl halides without using metal catalysts.
Hydrolysis of Methyl Esters
Another efficient synthetic route involves the hydrolysis of methyl 3-bromo-2-methylbenzoate. According to documented procedures:
"A mixture of methyl 3-bromo-2-methylbenzoate (35.0 g, 152.79 mmol) and LiOH (10.9 g, 453.79 mmol) in THF (300 mL) and H₂O (50 mL) was stirred at 60 °C for 16 h and then concentrated under vacuum. The residue was diluted with water (80 mL) and the mixture was then acidified to pH 4 with 2N HCl. The precipitated solids were collected by filtration and washed with water."
This method reportedly delivers a high yield of approximately 91% of 2-Bromo-3-methylbenzoic acid as a white solid .
Industrial Production Methods
Industrial production typically employs optimized versions of laboratory syntheses, with modifications to enhance efficiency and yield. These processes frequently utilize continuous flow reactors and automated systems to precisely control reaction parameters. The commercial production methods balance considerations of cost-effectiveness, safety, and environmental impact while maintaining product quality.
Solubility Properties
Solubility Characteristics
The solubility properties of 2-Bromo-3-methylbenzoic acid have been thoroughly investigated through experimental studies. The compound is generally soluble in organic solvents, particularly methanol . Its solubility varies significantly across different solvent systems, which is an important consideration for purification processes and applications.
Temperature-Dependent Solubility Studies
Experimental research has examined the solubility behavior of the closely related compound 3-bromo-2-methylbenzoic acid (an isomer of 2-bromo-3-methylbenzoic acid) across a temperature range of 278.15 to 328.15 K in various solvent systems . The study employed the gravimetric method under atmospheric pressure and investigated solubility in:
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Pure solvents: Tetrahydrofuran, N,N-dimethylformamide, methanol, ethyl acetate, ethanol, acetonitrile, water, and cyclohexane
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Binary solvent mixtures: (water + N,N-dimethylformamide), (ethyl acetate + Tetrahydrofuran), and (acetonitrile + N,N-dimethylformamide)
The findings demonstrated that the modified Apelblat model provided the best correlation for solubility in both pure solvents and binary mixtures. Importantly, the study identified water, acetonitrile, and cyclohexane as effective antisolvents for crystallization processes .
Applications and Uses
Role in Organic Synthesis
2-Bromo-3-methylbenzoic acid serves as a versatile building block in organic synthesis. Its key applications include:
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Synthesis of N-phenyl-3-methylanthranilic acid through copper-catalyzed amination reaction with aniline
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Preparation of advanced intermediates for pharmaceutical compounds
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Development of specialized reagents for analytical chemistry
The compound's versatility stems from its unique substitution pattern, which allows for selective transformations at different positions of the aromatic ring.
Pharmaceutical and Industrial Applications
In the pharmaceutical sector, 2-Bromo-3-methylbenzoic acid is utilized for:
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Development of anti-inflammatory and analgesic drug candidates
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Synthesis of complex heterocyclic structures with biological activity
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Creation of specialty polymers and resins with enhanced physical properties
Its application extends beyond pharmaceuticals to areas such as material science, where it contributes to the development of materials with improved durability and thermal stability .
Analytical Characterization
Spectroscopic Analysis
Various analytical techniques are employed to confirm the identity and purity of 2-Bromo-3-methylbenzoic acid:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume